N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 663219-14-5
VCID: VC0383556
InChI: InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33g/mol

N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

CAS No.: 663219-14-5

Main Products

VCID: VC0383556

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33g/mol

N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide - 663219-14-5

CAS No. 663219-14-5
Product Name N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Molecular Formula C13H13N3O3S
Molecular Weight 291.33g/mol
IUPAC Name N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide
Standard InChI InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
Standard InChIKey RGMKKWRJRZZDQG-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
PubChem Compound 2938284
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator